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molecular formula C10H12N2O4S B8740795 Benzenesulfonamide, N-cyclobutyl-4-nitro-

Benzenesulfonamide, N-cyclobutyl-4-nitro-

Cat. No. B8740795
M. Wt: 256.28 g/mol
InChI Key: AIBXLIOMPXJXIV-UHFFFAOYSA-N
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Patent
US06939872B2

Procedure details

A stirred solution of triethylamine (7.8 ml, 0.056 mol) and cyclobutylamine (4.8 ml, 0.056 mol) in DCM (100 ml) was cooled in an ice/water bath. A solution of 4-nitrobenzene sulphonyl chloride (11.3 g, 0.05 mol) in DCM (100 ml) was added dropwise. The reaction was stirred for one hour the cooling bath was removed and the mixture stirred for further 3 hours. The reaction mixture was washed with 1M hydrochloric acid (80 ml), water (50 ml) and then brine. The volatiles were evaporated to give the title compound (11.79 g). NMR: 1.50 (m, 2H), 1.75 (m, 2H), 1.9 (m, 2H), 3.70 (m, 1H), 8.00 (1, 2H), 8.30 (d, 1H), 8.40 (d, 2H); m/z: 256.
Quantity
7.8 mL
Type
reactant
Reaction Step One
Quantity
4.8 mL
Type
reactant
Reaction Step One
Name
Quantity
100 mL
Type
solvent
Reaction Step One
Quantity
11.3 g
Type
reactant
Reaction Step Two
Name
Quantity
100 mL
Type
solvent
Reaction Step Two

Identifiers

REACTION_CXSMILES
C(N(CC)CC)C.[CH:8]1([NH2:12])[CH2:11][CH2:10][CH2:9]1.[N+:13]([C:16]1[CH:21]=[CH:20][C:19]([S:22](Cl)(=[O:24])=[O:23])=[CH:18][CH:17]=1)([O-:15])=[O:14]>C(Cl)Cl>[CH:8]1([NH:12][S:22]([C:19]2[CH:18]=[CH:17][C:16]([N+:13]([O-:15])=[O:14])=[CH:21][CH:20]=2)(=[O:23])=[O:24])[CH2:11][CH2:10][CH2:9]1

Inputs

Step One
Name
Quantity
7.8 mL
Type
reactant
Smiles
C(C)N(CC)CC
Name
Quantity
4.8 mL
Type
reactant
Smiles
C1(CCC1)N
Name
Quantity
100 mL
Type
solvent
Smiles
C(Cl)Cl
Step Two
Name
Quantity
11.3 g
Type
reactant
Smiles
[N+](=O)([O-])C1=CC=C(C=C1)S(=O)(=O)Cl
Name
Quantity
100 mL
Type
solvent
Smiles
C(Cl)Cl

Conditions

Stirring
Type
CUSTOM
Details
The reaction was stirred for one hour the cooling bath
Rate
UNSPECIFIED
RPM
0
Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

CUSTOM
Type
CUSTOM
Details
was removed
STIRRING
Type
STIRRING
Details
the mixture stirred for further 3 hours
Duration
3 h
WASH
Type
WASH
Details
The reaction mixture was washed with 1M hydrochloric acid (80 ml), water (50 ml)
CUSTOM
Type
CUSTOM
Details
The volatiles were evaporated

Outcomes

Product
Details
Reaction Time
1 h
Name
Type
product
Smiles
C1(CCC1)NS(=O)(=O)C1=CC=C(C=C1)[N+](=O)[O-]
Measurements
Type Value Analysis
AMOUNT: MASS 11.79 g
YIELD: CALCULATEDPERCENTYIELD 92%

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.
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